molecular formula C8H13ClO B12626952 (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one CAS No. 921770-61-8

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one

Cat. No.: B12626952
CAS No.: 921770-61-8
M. Wt: 160.64 g/mol
InChI Key: XUSVOHQLCMTGQO-SVRRBLITSA-N
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Description

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a chiral organic compound of significant interest in advanced synthetic and medicinal chemistry research. It features a cyclohexanone scaffold substituted with chlorine and ethyl groups at the 2- and 3-positions, respectively, creating two defined stereocenters with (2S,3R) configuration . The specific spatial arrangement of atoms, as defined by the Cahn-Ingold-Prelog (CIP) priority rules , is critical to its function, making it a valuable non-racemic chiral building block. Researchers can leverage this compound as a key synthetic intermediate for developing more complex, stereochemically defined molecules. Potential applications include its use in exploring new asymmetric synthesis pathways, creating chiral ligands for catalysis, and serving as a precursor in the synthesis of potential pharmaceutical candidates where the three-dimensional structure is essential for biological activity. The keto group offers a handle for further functionalization, while the chlorine atom can serve as a good leaving group in nucleophilic substitution reactions, providing versatile reactivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921770-61-8

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(2S,3R)-2-chloro-3-ethylcyclohexan-1-one

InChI

InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1

InChI Key

XUSVOHQLCMTGQO-SVRRBLITSA-N

Isomeric SMILES

CC[C@@H]1CCCC(=O)[C@H]1Cl

Canonical SMILES

CCC1CCCC(=O)C1Cl

Origin of Product

United States

Historical Context and Significance of Chiral Halogenated Ketones in Organic Synthesis

The introduction of halogen atoms into organic molecules has long been a fundamental strategy in synthetic chemistry. Halogenated ketones, in particular, have emerged as powerful synthons due to the unique reactivity conferred by the electron-withdrawing nature of the halogen and the electrophilicity of the carbonyl group. The presence of a halogen at the α-position to a ketone enhances its utility, providing a handle for a wide array of nucleophilic substitution and elimination reactions.

The significance of these compounds escalated with the advent of asymmetric synthesis, which seeks to control the three-dimensional arrangement of atoms in a molecule. The development of methods to produce chiral halogenated ketones in an enantiomerically pure form has been a major focus, as these compounds can serve as precursors to a multitude of other chiral molecules. The ability to selectively introduce functionality at a specific stereocenter is crucial in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry often dictates efficacy and safety.

Stereochemical Complexity and Research Focus on 2s,3r 2 Chloro 3 Ethylcyclohexan 1 One

The compound (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a fascinating example of the stereochemical challenges and opportunities presented by substituted cyclohexanones. This molecule possesses two adjacent chiral centers at the C2 and C3 positions, giving rise to the possibility of four stereoisomers (two pairs of enantiomers). The specific designation (2S,3R) denotes a particular spatial arrangement of the chloro and ethyl substituents relative to each other.

The stereochemical relationship between the α-chloro and β-ethyl groups significantly influences the conformational preferences of the cyclohexanone (B45756) ring and, consequently, its reactivity. The cis or trans relationship between these substituents dictates their axial or equatorial positioning in the chair conformation, which in turn affects the accessibility of the carbonyl group and the α-protons to reagents.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research focus on analogous α-chloro-β-alkylcyclohexanones is broad. Key areas of investigation include:

Diastereoselective Synthesis: A primary research goal is the development of synthetic methods that selectively produce one diastereomer over the others. beilstein-journals.org This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the chlorination or alkylation step.

Conformational Analysis: Understanding the conformational equilibrium of these molecules is crucial for predicting their reactivity. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are employed to elucidate the preferred chair conformations and the energetic barriers between them.

Stereospecific Reactions: The chiral centers in this compound can direct the stereochemical outcome of subsequent reactions. For example, reduction of the ketone or nucleophilic attack at the carbonyl carbon can proceed with high levels of diastereoselectivity, influenced by the existing stereochemistry.

Table 1: Stereochemical Features of this compound

FeatureDescription
Chiral CentersTwo (at C2 and C3)
Number of Possible StereoisomersFour
Specific Diastereomer(2S,3R) configuration
Key Conformational FeatureThe relative orientation of the chloro and ethyl groups (axial/equatorial) in the chair conformation of the cyclohexane (B81311) ring.

Overview of Academic Research Domains for α Halocyclohexanones

Asymmetric α-Halogenation Strategies

Asymmetric α-halogenation involves the direct introduction of a halogen atom to the α-position of a carbonyl compound while creating a new stereocenter with a preference for one enantiomer.

Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds. rsc.org This approach avoids the use of metal catalysts and often employs small, chiral organic molecules derived from natural sources. The primary mechanism involves the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophilic chlorine source.

Pioneering work by researchers like MacMillan, Jørgensen, and others demonstrated that chiral secondary amines, such as proline and its derivatives, can effectively catalyze the α-chlorination of aldehydes and ketones. mdpi.comresearchgate.netorganic-chemistry.orgprinceton.edu For cyclic ketones, including substituted cyclohexanones, chiral amine catalysts mediate the reaction with electrophilic chlorine sources like N-chlorosuccinimide (NCS) or perchloroquinones to yield α-chloro ketones with high enantioselectivity. mdpi.comorganic-chemistry.org The catalyst's chiral environment dictates the facial selectivity of the attack on the enamine intermediate by the chlorinating agent.

Cinchona alkaloids, modified to act as primary amine catalysts or phase-transfer catalysts, have also proven highly effective for the asymmetric fluorination and chlorination of cyclic ketones and β-keto esters. acs.orgnih.gov These catalysts can provide excellent yields and high enantiomeric excess (ee), demonstrating the versatility of organocatalysis in constructing chiral halogenated centers. acs.org

Table 1: Representative Organocatalysts for Asymmetric α-Chlorination of Ketones

Catalyst TypeExample CatalystTypical Chlorine SourceSubstrate TypeReported Efficiency
Amino Acid Derivative L-ProlineN-Chlorosuccinimide (NCS)Ketones, AldehydesModerate to high ee
Imidazolidinone MacMillan CatalystPerchloroquinoneAldehydes, KetonesHigh ee (up to 92%) princeton.edu
Cinchona Alkaloid Primary Amine-functionalized CinchonineN-Chlorosuccinimide (NCS)Cyclic KetonesHigh ee
Bifunctional Amine 2-Aminobenzimidazole DerivativeN-Chlorosuccinimide (NCS)β-Ketoesters, DiketonesUp to 50% ee mdpi.com

Diastereoselective Halogenation in Cyclic Systems

In substrates that already possess a stereocenter, such as 3-ethylcyclohexanone (B1604563), the existing chirality can influence the stereochemical outcome of a subsequent halogenation at the α-position. This substrate-controlled diastereoselection is critical for establishing the relative stereochemistry, for instance, the (2S, 3R) trans configuration in the target molecule.

The halogenation of a substituted cyclohexanone typically proceeds through an enol or enolate intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The direction of attack by the electrophilic halogen is often governed by sterics. The pre-existing substituent (e.g., the ethyl group at C-3) can shield one face of the enol, forcing the incoming halogen to approach from the less hindered, opposite face. This generally leads to the formation of a trans diastereomer as the major product.

Recent studies have shown that cascade Michael reactions can be used to construct highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgd-nb.infonih.govnih.gov Similarly, hypervalent iodine reagents, in conjunction with a Lewis acid, have been used for the diastereoselective α-acetoxylation of cyclic ketones, a process that shares mechanistic features with halogenation and proceeds via an SN2-like mechanism under thermodynamic control. frontiersin.org The principles of achieving high diastereoselectivity in these systems are directly applicable to the synthesis of specific diastereomers of α-chlorocyclohexanones.

A powerful alternative to direct α-halogenation is the enantioselective decarboxylative chlorination of β-keto acids. This method allows for the synthesis of optically active α-chloroketones, including those with challenging tertiary stereocenters. researchgate.netnih.gov The reaction involves treating a β-ketocarboxylic acid with a chlorinating agent in the presence of a chiral organocatalyst. researchgate.netdoaj.org

The mechanism is believed to involve the formation of a chiral amine-enolate intermediate, followed by decarboxylation and subsequent enantioselective chlorination. This approach has been successfully applied to a variety of substrates, affording α-chloroketones in good yields and with high enantioselectivity. nih.govacs.org The resulting chiral organohalides are valuable precursors for further synthetic transformations. researchgate.netnih.gov

Table 2: Research Findings in Enantioselective Decarboxylative Chlorination

Research FocusKey FindingCatalyst SystemSubstrate ScopeReference
Method Development First enantioselective decarboxylative chlorination of β-ketocarboxylic acids reported.Chiral Amine Catalysts (e.g., Cinchona-derived)Applicable to various β-keto acids, including those forming tertiary α-chloroketones. researchgate.net, nih.gov
Product Utility Resulting α-chloroketones can be converted to other chiral derivatives via SN2 reactions.OrganocatalystsDemonstrates the value of the products as chiral building blocks. nih.gov
Scope Extension The method was extended to the synthesis of α-chloro-α-fluoro ketones.Chiral Amine Catalystα-Halo-β-ketocarboxylic acids researchgate.net

Chiral Pool and Substrate-Controlled Synthetic Routes

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. ddugu.ac.inwikipedia.org These molecules can serve as starting materials for the synthesis of complex chiral targets.

Chiral pool synthesis is a foundational strategy for producing enantiopure molecules. ddugu.ac.inmdpi.comyork.ac.uk In the context of this compound, a synthesis could begin with a naturally occurring chiral molecule that already contains a part of the required carbon skeleton and stereochemistry. For example, a chiral terpene with a six-membered ring could be chemically modified through a series of steps—such as oxidation, reduction, and alkylation—to construct the 3-ethylcyclohexanone framework. The chirality of the starting material would guide the stereochemistry of subsequent transformations.

Once the chiral 3-ethylcyclohexanone precursor is obtained, a diastereoselective chlorination, as described in section 2.1.2, would be employed to install the chlorine atom at the C-2 position, yielding the desired (2S,3R) diastereomer. This substrate-controlled approach leverages the inherent chirality of the starting material to build complexity in a predictable manner. uvic.ca

Chemo-enzymatic methods combine the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). sioc-journal.cnresearchgate.net These strategies are particularly useful for producing optically active compounds. For the synthesis of chiral α-haloketones, a one-pot chemo-enzymatic process could be envisioned. sioc-journal.cn

Such a process might first involve the chemical halogenation of a ketone substrate, potentially catalyzed by an acid, to produce a racemic α-haloketone. sioc-journal.cn Then, without isolating the intermediate, an enzyme with carbonyl reductase activity, such as one from Rhodotorula sp., is introduced into the reaction mixture. sioc-journal.cn The enzyme would then asymmetrically reduce the racemic α-haloketone to a chiral α-halohydrin, selectively acting on one enantiomer and leaving the other untouched, or reducing both to different diastereomeric alcohols. This enzymatic kinetic resolution allows for the separation of enantiomers, providing access to the desired chiral α-haloketone (by re-oxidation of the unreacted enantiomer or one of the resolved alcohols) with high optical purity. nih.govresearchgate.net

Sustainable and Advanced Synthetic Methodologies

The development of sustainable and advanced synthetic methodologies for the preparation of chiral α-chlorocyclohexanones, such as this compound, is a focal point of contemporary organic synthesis. These efforts are geared towards enhancing efficiency, selectivity, and environmental compatibility compared to traditional halogenation techniques. Key areas of advancement include the design of catalyst-free and mild halogenation protocols and the precise control over the degree of halogenation.

Catalyst-Free and Mild Halogenation Protocols

The pursuit of greener chemical processes has spurred the development of catalyst-free and mild halogenation methods. These approaches aim to minimize the use of hazardous reagents and catalysts, reduce energy consumption, and simplify purification procedures. While direct catalyst-free methods for the stereoselective synthesis of this compound are still an emerging area of research, the principles can be extrapolated from established sustainable halogenation strategies on analogous substrates.

One promising avenue involves the use of N-haloamide reagents, which can serve as effective halogen sources under mild conditions. For instance, N-chloroamides have been successfully employed in the chlorination of polyolefins, offering a tunable and more convenient alternative to the direct use of highly toxic chlorine gas. rsc.org This methodology, performed in solution at or near room temperature, demonstrates the potential for controlled halogenation without the need for a metal or acid catalyst. The reaction proceeds via a radical mechanism, and its adaptation to the stereoselective chlorination of a prochiral ketone like 3-ethylcyclohexanone would require careful control of the reaction environment to favor the desired (2S,3R) diastereomer.

Another sustainable approach involves the use of organocatalysts in conjunction with milder halogenating agents. While strictly catalyst-free methods are the ideal, organocatalysis represents a significant step towards sustainability compared to heavy metal catalysts. For example, thiourea-based catalysts have been utilized in the three-component cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin and water to selectively produce α-monohaloketones. rsc.org The reaction conditions, such as the use of aqueous acetone (B3395972) at 45 °C, are significantly milder than many traditional protocols. rsc.org The principles of using a small organic molecule to facilitate the controlled transfer of a halogen atom could be conceptually applied to the asymmetric chlorination of 3-ethylcyclohexanone.

Furthermore, the concept of catalyst-free multicomponent polymerizations, which proceed at room temperature with high atom economy, showcases the broader trend towards minimizing external catalytic intervention in bond formation. rsc.org While not a direct halogenation method, it highlights the feasibility of designing complex transformations under inherently mild and sustainable conditions. The development of a catalyst-free, stereoselective chlorination of 3-ethylcyclohexanone would likely involve the activation of a benign chlorine source through non-covalent interactions or the use of a chiral auxiliary that can be recycled.

The following table summarizes key aspects of representative mild and catalyst-free halogenation concepts that could inform the synthesis of chiral α-chlorocyclohexanones.

Halogenation ApproachKey FeaturesPotential Applicability to this compound
N-Haloamide ReagentsUtilizes reagents like N-chloroamides; often proceeds under mild, catalyst-free conditions; offers tunability. rsc.orgAdaptation for stereoselective chlorination of 3-ethylcyclohexanone by controlling reaction parameters to favor the desired diastereomer.
Organocatalyzed HalogenationEmploys small organic molecules as catalysts with mild halogenating agents; can achieve high selectivity under gentle conditions. rsc.orgDesign of a chiral organocatalyst to mediate the enantioselective and diastereoselective chlorination of 3-ethylcyclohexanone.
Multicomponent StrategiesFocuses on atom economy and mild, often room-temperature, conditions without catalysts. rsc.orgInspires the design of a novel, highly efficient reaction pathway where the substrate, a chlorine source, and a chiral influence converge to form the target molecule without a traditional catalyst.

Controlled Synthesis of Mono- and Dihalogenated Ketones

Achieving precise control over the degree of halogenation is paramount in the synthesis of α-haloketones, as the formation of di- or polyhalogenated byproducts can complicate purification and reduce yields of the desired monohalogenated product. The synthesis of this compound specifically requires the selective introduction of a single chlorine atom at the α-position.

Recent advancements have demonstrated sophisticated strategies for the controlled synthesis of both α-mono- and α,α-dihalogenated ketones. One notable method involves the coupling of halogenated diboromethanes with carboxylic acid esters. researchgate.net This approach allows for the controlled formation of either mono- or di-halogenated ketones by selecting the appropriate bromo- or chloro-diborylmethane reagent. researchgate.net The reaction proceeds through a nucleophilic addition mechanism and has shown a broad substrate scope, including the potential for chiral transformations without racemization. researchgate.net This level of control is crucial for preventing the formation of 2,2-dichloro-3-ethylcyclohexan-1-one.

Another powerful technique for controlled halogenation is the water-controlled selective preparation of α-mono or α,α'-dihalo ketones from unactivated alkynes. rsc.org In this system, the reaction outcome is dictated by the solvent system; the use of aqueous acetone favors the formation of α-monohaloketones, while pure water as the solvent leads to α,α'-dihalo ketones. rsc.org This demonstrates that subtle changes in reaction conditions can provide a switch between different product selectivities. Applying this principle to the direct halogenation of a ketone like 3-ethylcyclohexanone would involve carefully tuning the reaction medium and stoichiometry of the halogenating agent to disfavor the second halogenation event.

The direct synthesis of mono-α-arylated ketones from alcohols and olefins via a nickel-catalyzed dehydrogenative cross-coupling cascade also offers insights into achieving site-selectivity and avoiding over-reaction, which are analogous challenges in monohalogenation. nih.gov The ability to control the reaction to favor mono-substitution is a key challenge that has been addressed in this related field.

The table below outlines methodologies that offer a high degree of control over the extent of halogenation, a critical factor for the efficient synthesis of this compound.

Method for Controlled HalogenationMechanism/PrincipleOutcome
Halogenated Diboromethanes with EstersNucleophilic addition of bromo- or chloro-diborylmethanes to carboxylic acid esters. researchgate.netControlled synthesis of α-mono- or α,α-dihalogenated ketones based on the choice of diboron (B99234) reagent. researchgate.net
Water-Controlled Halogenation of AlkynesCatalytic cascade reaction of alkynes with a halogen source where the solvent dictates the product. rsc.orgSelective formation of α-monohaloketones in aqueous acetone and α,α'-dihalo ketones in pure water. rsc.org

The development of these sustainable and controlled synthetic strategies provides a solid foundation for designing a highly efficient and selective synthesis of this compound. Future research will likely focus on integrating stereoselective control into these advanced halogenation protocols to directly access the desired enantiopure and diastereomerically pure α-chlorocyclohexanone.

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the α-carbon of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a direct, single-step displacement of the chloride leaving group by a nucleophile.

The SN2 reaction is characterized by a specific stereochemical outcome known as Walden inversion, where the configuration of the chiral center is inverted. youtube.com This occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a trajectory referred to as "backside attack". chemicalnote.compharmaguideline.com This approach is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding orbital of the carbon-chlorine bond. chemistrysteps.com

The mechanism proceeds through a single, high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.com The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to second-order kinetics. youtube.comchemicalnote.comlibretexts.org

Rate = k[this compound][Nucleophile]

The reaction rate is sensitive to several factors, including the strength of the nucleophile and the solvent used. Strong nucleophiles are required for SN2 reactions, and polar aprotic solvents are generally preferred as they solvate the accompanying cation without forming a 'cage' around the nucleophile, which would hinder its reactivity. youtube.comlibretexts.orglibretexts.org

Table 1: Kinetic Characteristics of a Typical SN2 Reaction

Kinetic ParameterDescriptionImplication for this compound
Reaction OrderSecond-order overall; first-order in substrate and first-order in nucleophile. byjus.comThe reaction rate is directly proportional to the concentration of both the ketone and the attacking nucleophile.
Rate-Determining StepA single, concerted step involving the collision of the nucleophile and the substrate. libretexts.orgbyjus.comThere are no intermediates; the reaction proceeds through a single transition state.
StereochemistryComplete inversion of configuration at the electrophilic carbon (Walden Inversion). youtube.comAttack by a nucleophile will yield (2R,3R)-2-(nucleophile)-3-ethylcyclohexan-1-one.

The rate of SN2 reactions is highly susceptible to steric hindrance at the reaction center. libretexts.orglibretexts.org In this compound, the ethyl group at the C3 position introduces significant steric bulk, which can impede the backside approach of the nucleophile.

Furthermore, the reactivity is profoundly influenced by the conformation of the cyclohexane ring. The two chair conformations of this molecule place the chloro and ethyl groups in either axial or equatorial positions.

Conformer A (Axial Chlorine): In the conformation where the chlorine atom is in an axial position, the backside attack trajectory for the nucleophile is relatively open, approaching from the equatorial direction. This conformation is generally more reactive towards SN2 substitution. chemistrysteps.com

Conformer B (Equatorial Chlorine): When the chlorine atom is equatorial, the backside attack path is severely hindered by the axial hydrogens and the ring structure itself. chemistrysteps.com This conformation is significantly less reactive, and substitution, if it occurs, is much slower.

Table 2: Conformational Effects on SN2 Reactivity

ConformerChlorine PositionEthyl Group PositionRelative StabilityPredicted SN2 Rate
(2S,3R)-diaxialAxialAxialLess StableFaster (but low conformer population)
(2S,3R)-diequatorialEquatorialEquatorialMore StableVery Slow (hindered attack)

Elimination Reactions (E1/E2) in Halogenated Cyclohexanones

In the presence of a strong base, this compound can undergo elimination reactions to form α,β-unsaturated ketones. The bimolecular elimination (E2) pathway is the most relevant for this substrate under these conditions.

The E2 reaction has a strict stereochemical requirement: the hydrogen atom being removed (β-hydrogen) and the leaving group (chloride) must be in an anti-periplanar (or anti-coplanar) orientation. ucalgary.camasterorganicchemistry.com This means their dihedral angle must be 180°. In a cyclohexane ring system, this geometry can only be achieved when both the β-hydrogen and the leaving group are in axial positions on adjacent carbons (a trans-diaxial arrangement). libretexts.orglibretexts.orglibretexts.org

For this compound, E2 elimination can only proceed from a conformation where the chlorine atom at C2 is axial. In this conformation, the base can only abstract β-hydrogens that are also in an axial position. The molecule has two β-carbons to consider: C1 (part of the carbonyl group) and C3 (bearing the ethyl group). However, elimination involves removing a proton from a carbon adjacent to the carbon bearing the leaving group, so we look at C3 and C6.

The crucial factor is that the molecule must adopt a conformation with an axial chlorine. The stability of this conformer and the availability of axial β-protons will determine the feasibility and rate of the E2 reaction. libretexts.orglibretexts.org If the conformation with an axial chlorine is energetically unfavorable due to steric strain (e.g., forcing a bulky group into an axial position), the rate of E2 elimination will be slow. khanacademy.org

Regioselectivity in E2 reactions refers to the formation of one constitutional isomer of the alkene product over another. This is typically governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. differencebetween.comchemistrysteps.com However, the strict anti-periplanar requirement in cyclohexanes can override Zaitsev's rule. libretexts.orglibretexts.org The reaction is not just regioselective, but stereospecific; only β-hydrogens that can achieve a trans-diaxial orientation with the leaving group can be removed.

Let's analyze the possible elimination products from the reactive conformation of this compound (with axial chlorine):

Elimination involving C3-H: The hydrogen on C3 is trans to the ethyl group. Depending on the chair conformation, if the chlorine at C2 is axial, the hydrogen at C3 may be equatorial. If there is no axial hydrogen on C3, elimination toward this carbon is impossible via the E2 mechanism.

Elimination involving C6-H: The C6 carbon has two hydrogens. In the chair conformation, one will be axial and one will be equatorial. The axial hydrogen at C6 is anti-periplanar to an axial chlorine at C2 and can be removed by a base.

Therefore, the regioselectivity is dictated entirely by which β-protons are available in the required axial orientation. If only the C6-axial proton is available for elimination, then only one regioisomer, 3-ethylcyclohex-2-en-1-one, can be formed. If an axial proton were available on C3, the more substituted 3-ethylidenecyclohexan-1-one could potentially form. The product distribution is a direct consequence of conformational availability, not just thermodynamic stability of the potential alkene products. libretexts.orglibretexts.org The use of a bulky base, like potassium tert-butoxide, tends to favor the Hofmann product (the less substituted alkene), which is formed by abstracting the more sterically accessible proton. tutorchase.comyoutube.com

Table 3: Regioselectivity in the E2 Elimination of this compound

β-Proton SourceStereochemical RequirementPotential ProductGoverning Rule
C6-H (axial)Anti-periplanar to axial C2-Cl. ucalgary.ca3-Ethylcyclohex-2-en-1-oneHofmann-type (less substituted position)
C3-H (axial)Anti-periplanar to axial C2-Cl. ucalgary.ca(E/Z)-3-Ethylidene-cyclohexan-1-oneZaitsev-type (more substituted)

Note: The formation of the Zaitsev product is contingent on the availability of an axial proton at the C3 position in the reactive conformation.

Skeletal Rearrangement Reactions: The Favorskii Pathway

When treated with a strong base, such as an alkoxide, α-haloketones that possess an acidic α'-proton (a proton on the carbon on the other side of the carbonyl) can undergo the Favorskii rearrangement. adichemistry.comnumberanalytics.com This reaction is a hallmark of cyclic α-haloketones, resulting in a characteristic ring contraction. wikipedia.orgnrochemistry.com For this compound, this pathway leads to the formation of a cyclopentanecarboxylic acid derivative.

The mechanism proceeds through several distinct steps:

Enolate Formation: A base (e.g., sodium ethoxide) abstracts an acidic proton from the α'-carbon (C6) to form an enolate ion. adichemistry.comnumberanalytics.com

Cyclopropanone (B1606653) Formation: The enolate undergoes an intramolecular SN2 reaction. The nucleophilic α'-carbon attacks the α-carbon (C2), displacing the chloride leaving group. This forms a highly strained, bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com

Nucleophilic Attack: The alkoxide base then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone. This opens the three-membered ring to form a tetrahedral intermediate. adichemistry.com

Ring Opening: The cyclopropanone ring cleaves. The cleavage occurs in a way that forms the more stable carbanion. The bond between C1 and C2 or C1 and C6 can break. Cleavage of the C1-C2 bond is generally favored as it leads to a more substituted, and therefore more stable, carbanion at C2. adichemistry.comddugu.ac.in

Protonation: The resulting carbanion is protonated by the solvent (e.g., ethanol) to give the final product, which is an ethyl ester of a 2-ethylcyclopentanecarboxylic acid. nrochemistry.com

Table 4: Key Intermediates in the Favorskii Rearrangement

StepKey Intermediate/Transition StateDescription
1EnolateFormed by deprotonation at the C6 position. numberanalytics.com
2Bicyclo[4.1.0]heptan-2-one derivativeA strained bicyclic cyclopropanone formed via intramolecular substitution. wikipedia.org
3Tetrahedral AdductFormed by nucleophilic attack of alkoxide on the cyclopropanone carbonyl.
4CarbanionGenerated by the cleavage of the cyclopropanone ring, leading to the contracted cyclopentane (B165970) skeleton. adichemistry.com

Mechanism of the Favorskii Rearrangement in Cyclic α-Haloketones

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives. nih.govnumberanalytics.com For cyclic α-haloketones like this compound, this rearrangement results in a notable ring contraction, yielding a cyclopentanecarboxylic acid derivative. organic-chemistry.orgacs.org

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate. nih.govorganic-chemistry.org The process is initiated by the abstraction of an α'-proton (a proton on the carbon on the opposite side of the carbonyl from the halogen) by a base to form an enolate. numberanalytics.com This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate. organic-chemistry.org Subsequent nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring. This ring-opening typically occurs in a manner that generates the more stable carbanion, which is then protonated to give the final ring-contracted product. organic-chemistry.org

In the case of this compound, the initial deprotonation can occur at the C6 position. The resulting enolate would then undergo intramolecular SN2 displacement of the chloride at C2 to form a bicyclo[4.1.0]heptan-2-one intermediate. The stereochemistry of the starting material, particularly the orientation of the chlorine and ethyl groups, plays a crucial role in the conformational preference of the reacting species and can influence the stereochemical outcome of the final cyclopentane derivative.

An alternative to the cyclopropanone mechanism, known as the quasi-Favorskii rearrangement, can occur when enolization is not possible. nih.gov This pathway involves the direct attack of the base on the carbonyl carbon, followed by a concerted rearrangement where the neighboring carbon migrates with the displacement of the halide. However, for this compound, which possesses α'-protons at the C6 position, the cyclopropanone mechanism is the more probable pathway.

Scope and Limitations for Ring Contraction in Ethylcyclohexanones

The success of the Favorskii rearrangement for ring contraction in substituted cyclohexanones, such as this compound, is subject to several factors. The substitution pattern on the cyclohexane ring can significantly influence the reaction's feasibility and stereochemical outcome.

A key consideration is the regioselectivity of enolate formation. For an unsymmetrical ketone, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by deprotonating the less sterically hindered α'-proton, while the thermodynamic enolate is the more stable, typically more substituted, enolate. libretexts.org In the case of this compound, the α'-protons are at the C6 position. The conditions of the reaction (base, solvent, temperature) will determine which enolate is preferentially formed, thereby influencing the reaction pathway. libretexts.org

The stereochemistry of the starting material is also critical. The conformation of the cyclohexane ring and the relative orientation of the substituents will dictate the feasibility of the intramolecular cyclization to the cyclopropanone intermediate. For the reaction to proceed efficiently, the enolate and the carbon-halogen bond must be able to adopt a suitable geometry for the intramolecular displacement.

Furthermore, the presence of the ethyl group at the C3 position introduces steric bulk, which can affect the rate and outcome of the reaction. This steric hindrance can influence the approach of the base and the subsequent nucleophilic attack on the cyclopropanone intermediate, potentially leading to a mixture of diastereomeric products. The stability of the potential carbanionic intermediates formed upon ring opening will also be influenced by the ethyl substituent, which in turn directs the regioselectivity of the cleavage of the cyclopropanone ring.

Stereoselective Reduction of the Carbonyl Group

The carbonyl group of this compound can be stereoselectively reduced to a hydroxyl group, leading to the formation of the corresponding chlorohydrin. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the inherent chirality of the substrate.

Diastereoselectivity in Hydride Reductions of α-Chloroketones

The reduction of chiral ketones with hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) often proceeds with diastereoselectivity. nih.gov The stereochemical course of these reductions can often be predicted using stereochemical models like the Felkin-Anh model. acs.org

The Felkin-Anh model predicts the major diastereomer formed upon nucleophilic attack on a chiral carbonyl compound. wikipedia.org According to this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), avoiding steric hindrance from the other substituents on the α-carbon. wikipedia.org

In the case of this compound, the C3 carbon is a stereocenter adjacent to the carbonyl group. To apply the Felkin-Anh model, one would consider the relative steric bulk of the substituents on C3. The nucleophilic hydride would then preferentially attack from the less hindered face of the carbonyl group, leading to the formation of one diastereomer of the alcohol in excess. The presence of the chlorine atom at the α-position (C2) can also influence the stereoselectivity through steric and electronic effects.

The choice of hydride reagent can also impact the diastereoselectivity. Bulky hydride reagents tend to exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state.

Asymmetric Hydrogenation of α-Halogenated Ketones

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral alcohols using a chiral catalyst and molecular hydrogen. nih.govnih.gov For α-halogenated ketones, this transformation can provide access to optically active halohydrins, which are valuable synthetic intermediates. nih.gov

Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones. nih.gov These catalytic systems operate through a concerted mechanism where the hydride and a proton are transferred to the ketone from the metal complex.

The application of asymmetric hydrogenation to a chiral substrate like this compound involves the concept of catalyst-substrate matching and mismatching. The inherent chirality of the ketone can either reinforce or oppose the stereodirecting influence of the chiral catalyst. A "matched" pair will lead to high diastereoselectivity, while a "mismatched" pair will result in lower diastereoselectivity or even a reversal of the stereochemical outcome. Therefore, the selection of the appropriate enantiomer of the chiral catalyst is crucial for achieving the desired diastereomer of the product alcohol with high selectivity.

Chirality Transfer and Stereochemical Integrity in Transformations

A critical aspect of the reactions of this compound is the fate of the pre-existing stereocenters at C2 and C3. The stereochemical integrity of these centers during a chemical transformation is paramount for the synthesis of enantiomerically pure target molecules.

In the Favorskii rearrangement, the use of a strong base to form the enolate raises the possibility of epimerization at the α-carbon (C2). libretexts.org If the α-proton at C2 is abstracted by the base, the stereocenter at this position will be lost upon formation of the planar enolate. Subsequent reprotonation or reaction would lead to a mixture of stereoisomers. However, in the Favorskii rearrangement, the desired reaction pathway involves the abstraction of an α'-proton (at C6), which would leave the C2 and C3 stereocenters intact during the initial deprotonation step. The stereochemical integrity at C2 is then dependent on the mechanism of the cyclopropanone formation, which typically proceeds with inversion of configuration at the carbon bearing the leaving group, akin to an SN2 reaction.

During hydride reduction, the conditions are generally not conducive to epimerization of the α-carbon. The reduction is typically fast, and the hydride reagent is not basic enough to cause significant deprotonation at the α-position. Therefore, the stereocenters at C2 and C3 are expected to remain intact during the reduction of the carbonyl group.

In asymmetric hydrogenation, the reaction conditions are also generally mild enough to preserve the stereochemical integrity of the existing stereocenters in the substrate. However, the basic or acidic additives sometimes used in these reactions could potentially lead to epimerization if the substrate is susceptible. For α-chloro ketones, base-sensitive conditions need to be carefully controlled to avoid side reactions, including epimerization. nih.gov The stereochemical integrity of the starting material is crucial for achieving high diastereoselectivity in the hydrogenation product.

Conformational Analysis and Stereochemical Elucidation of 2s,3r 2 Chloro 3 Ethylcyclohexan 1 One

Experimental Spectroscopic Characterization for Stereochemistry

Experimental spectroscopy provides the foundational data for determining the stereochemistry of a molecule. Techniques that are sensitive to the spatial arrangement of atoms and functional groups are particularly valuable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules. In the case of (2S,3R)-2-chloro-3-ethylcyclohexan-1-one, the cyclohexane (B81311) ring is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. youtube.com The presence of the sp²-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane. youtube.com The key to conformational analysis lies in determining the axial or equatorial orientation of the chloro and ethyl substituents.

Two primary chair conformations are possible for the (2S,3R) isomer: one with the chloro group in an axial position and the ethyl group in an equatorial position (axial-equatorial), and the other with the chloro group equatorial and the ethyl group axial (equatorial-axial). The relative populations of these conformers can be determined by analyzing proton-proton coupling constants (³J_HH) and through-space Nuclear Overhauser Effect (NOE) correlations. acs.orgintermediateorgchemistry.co.uk

For instance, the coupling constant between the proton at C2 (H2) and the protons at C3 (H3) is highly dependent on the dihedral angle between them. A larger coupling constant is typically observed for an anti-periplanar (axial-axial) relationship, while smaller coupling constants are characteristic of syn-clinal (axial-equatorial or equatorial-equatorial) arrangements. In the case of 2-halocyclohexanones, the equilibrium between the axial and equatorial conformers is known to be solvent-dependent. rsc.orgresearchgate.net Generally, non-polar solvents tend to favor the axial conformer of the halogen, while polar solvents shift the equilibrium towards the equatorial conformer. rsc.orgresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy, which detects spatial proximity between protons, is also instrumental. numberanalytics.com For example, in the conformer where the ethyl group is axial, NOE correlations would be expected between the axial protons of the ethyl group and the other axial protons on the same face of the cyclohexane ring. Conversely, an equatorial ethyl group would show NOEs to adjacent axial and equatorial protons.

A hypothetical ¹H NMR data table for the most stable conformer is presented below, based on typical chemical shifts for substituted cyclohexanones. youtube.com

ProtonMultiplicityCoupling Constants (Hz)
H2DoubletJ = 3.5
H3Multiplet
-CH₂- (ethyl)Multiplet
-CH₃ (ethyl)TripletJ = 7.0
Cyclohexane Ring ProtonsMultiplet

This table is illustrative and represents plausible data.

While NMR can define the relative orientation of substituents, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of a chiral molecule. encyclopedia.pubnih.gov These methods measure the differential absorption of left and right circularly polarized light. encyclopedia.pub

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. ic.ac.uk For ketones, the n → π* transition of the carbonyl group is often electronically forbidden but is magnetically allowed and gives rise to a weak absorption band in the UV spectrum, which is typically prominent in the ECD spectrum. The sign of the Cotton effect in the ECD spectrum for this transition can often be related to the absolute configuration of the molecule using empirical rules like the octant rule for cyclohexanones. nih.gov For this compound, the positions of the chloro and ethyl groups relative to the carbonyl chromophore will dictate the sign and magnitude of the ECD signal, allowing for the assignment of the (2S,3R) configuration by comparing the experimental spectrum with that predicted from theoretical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light for vibrational transitions. nih.gov VCD is a powerful technique for determining the absolute configuration of chiral molecules, especially those that are conformationally flexible. nih.gov The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., the (2S,3R) isomer) using quantum chemical methods, the absolute configuration can be unambiguously determined. nih.gov

A hypothetical chiroptical data table is presented below:

SpectroscopyWavelength/WavenumberSign of Cotton Effect
ECD~290-310 nm (n → π*)Positive/Negative
VCD1700-1750 cm⁻¹ (C=O stretch)Positive/Negative
VCD1000-1400 cm⁻¹ (fingerprint region)Multiple signed bands

This table is illustrative and represents plausible data.

Computational Modeling of Conformational Isomers and Energy Minima

Computational chemistry offers powerful tools to complement experimental data by providing insights into the structure, stability, and spectroscopic properties of molecules.

Molecular mechanics (MM) provides a simplified, classical mechanics-based approach to calculate the potential energy of a molecule as a function of its geometry. youtube.com It is particularly useful for exploring the conformational space of flexible molecules like this compound. By employing a suitable force field, one can perform a conformational search to identify the various possible chair and twist-boat conformers and estimate their relative energies. sapub.org

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules. researchgate.net An MD simulation can provide a dynamic picture of the conformational landscape, showing the transitions between different conformers and their relative populations over time. This can be particularly useful for understanding the flexibility of the ethyl group and the dynamics of the ring inversion process.

The results from these simulations can provide initial geometries for more accurate quantum chemical calculations and help in interpreting experimental data, such as the population of conformers observed in NMR.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. nih.gov For this compound, DFT calculations can be used to optimize the geometries of the different possible conformers and calculate their relative energies with high accuracy. researchgate.net These calculations can definitively predict which conformer (axial-equatorial or equatorial-axial) is the most stable and provide the energy barrier for the interconversion between them.

Furthermore, quantum chemical calculations are indispensable for interpreting chiroptical spectra. nih.gov By calculating the theoretical ECD and VCD spectra for the (2S,3R) enantiomer and comparing them with the experimental spectra, a confident assignment of the absolute configuration can be made. nih.govnih.gov These calculations can also predict NMR chemical shifts and coupling constants, which can be compared with experimental values to validate the determined conformation. nih.gov

A hypothetical table of calculated relative energies for the conformers of this compound is shown below.

Conformer (Cl, Et)Relative Energy (kcal/mol)
Axial, Equatorial0.00
Equatorial, Axial1.5 - 2.5
Twist-Boat Isomers> 4.0

This table is illustrative and based on general principles for substituted cyclohexanones.

Computational Chemistry Studies on the Reactivity and Selectivity of 2s,3r 2 Chloro 3 Ethylcyclohexan 1 One

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the mechanistic elucidation of organic reactions. For molecules like (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one, DFT calculations provide invaluable insights into the energetics of reaction pathways, allowing for the characterization of transient species such as transition states and intermediates.

Computational studies on analogous α-chlorocyclohexanone systems have been instrumental in understanding the potential reaction pathways. For instance, in reactions like the Favorskii rearrangement, which proceeds via an enolate intermediate, DFT calculations have successfully characterized the geometries and energies of various transition states. nih.govresearchgate.net

A key aspect of reactions at the α-carbon is the stereochemical outcome, which is determined by the relative energies of the transition states leading to inversion or retention of configuration. For chloroenolates derived from α-chlorocyclohexanones, both inversion and retention mechanisms have been computationally identified. nih.govresearchgate.net The "inversion" pathway is often likened to an SN2 process, while the "retention" pathway has been described as SN1-like. However, detailed calculations suggest that both are concerted processes, with the "retention" mechanism being significantly less so. nih.gov

The relative energies of these transition states are influenced by the substitution pattern on the cyclohexanone (B45756) ring and the solvent. nih.gov For this compound, the ethyl group at the C3 position would exert a significant steric influence on the energies of the competing transition states.

Table 1: Representative Calculated Transition State Energies for Inversion vs. Retention in a Model α-Chlorocyclohexanone Enolate System

Transition StateRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Polar Solvent
Inversion0.00.5
Retention0.80.0

Note: This table is illustrative, based on findings for analogous systems, as specific data for this compound is not available in the cited literature. The data highlights the subtle energy differences and the influence of the environment.

Furthermore, computational chemistry can model the entire reaction coordinate, identifying key intermediates. ucsb.edu For example, in the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime, DFT calculations have detailed the structures of the oximium cation and the subsequent capronitrilium ion intermediate. unive.it Similar principles can be applied to predict the intermediates in reactions of this compound.

Computational models are powerful tools for predicting the selectivity of chemical reactions. For a multifunctional molecule like this compound, chemo-, regio-, and stereoselectivity are all critical considerations.

Chemoselectivity: In reactions with reagents that can interact with either the carbonyl group or the α-chloro substituent, DFT can predict the more favorable pathway by comparing the activation energies. For instance, in the reaction of a nucleophile, calculations can determine whether addition to the carbonyl or substitution of the chlorine is more likely.

Regioselectivity: In reactions such as enolate formation, the presence of the C3-ethyl group in this compound will influence the regioselectivity of deprotonation. DFT calculations can quantify the relative acidities of the α-protons and the stability of the corresponding enolates.

Stereoselectivity: The stereochemical outcome of reactions, such as nucleophilic addition to the carbonyl group, is a key area of investigation. The facial selectivity of such additions is governed by factors like torsional strain, steric hindrance, and electronic effects. acs.org Transition state theory is often employed to accurately predict the stereoselectivity of products formed during the reduction of substituted cyclohexanones. pku.edu.cn For this compound, the existing stereocenters will direct the approach of incoming reagents. DFT calculations of the diastereomeric transition states can predict the major product with a high degree of confidence. Studies on related systems have shown that the stereoselectivity is highly dependent on the nature of the substituents. beilstein-journals.org

Table 2: Illustrative Prediction of Diastereomeric Product Ratios in Nucleophilic Addition to a Substituted Cyclohexanone

Product DiastereomerCalculated Transition State Energy (kcal/mol)Predicted Product Ratio
(1R,2S,3R)10.295
(1S,2S,3R)12.05

Note: This table is a hypothetical representation for the nucleophilic addition to this compound, demonstrating how computational energetics can predict stereochemical outcomes. Specific experimental or computational data for this exact reaction is not available in the searched literature.

Theoretical Insights into Electronic Effects and Reactivity Descriptors

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. These descriptors, derived from the electronic structure of the molecule, can predict the most likely sites for electrophilic and nucleophilic attack.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and distributions of these frontier orbitals are crucial. For an α-chloroketone, the LUMO is typically centered on the carbonyl carbon and the α-carbon, indicating their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate nucleophilic sites (like the carbonyl oxygen), while regions of positive potential (blue) indicate electrophilic sites (like the carbonyl carbon).

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites towards nucleophilic, electrophilic, or radical attack.

For this compound, the electron-withdrawing nature of the chlorine atom and the carbonyl group significantly influences the electronic properties. The ethyl group, being electron-donating, will also modulate the reactivity.

Table 3: Representative Global Reactivity Descriptors for a Model α-Chloroketone

DescriptorValue (eV)Interpretation
HOMO Energy-7.5Related to ionization potential
LUMO Energy-1.2Related to electron affinity
HOMO-LUMO Gap6.3Indicator of chemical stability
Electronegativity (χ)4.35Tendency to attract electrons
Hardness (η)3.15Resistance to change in electron distribution
Electrophilicity Index (ω)3.01Global electrophilic nature

Note: These values are illustrative for a generic α-chloroketone and serve to demonstrate the type of data obtained from DFT calculations. The specific values for this compound would require dedicated computation.

In Silico Design of Catalytic Systems for Related Transformations

Computational chemistry is increasingly used not just for analysis but also for the proactive design of catalysts. acs.orgmdpi.com For reactions involving this compound, such as enantioselective reductions or cross-coupling reactions, in silico methods can accelerate the discovery of efficient and selective catalysts.

The process of in silico catalyst design often involves:

Hypothesizing a Catalytic Cycle: Based on known mechanisms, a plausible catalytic cycle is proposed.

Modeling Key Intermediates and Transition States: DFT calculations are used to determine the geometries and energies of all species in the cycle.

Identifying the Rate-Determining and Selectivity-Determining Steps: The energetic span of the cycle reveals the kinetic bottlenecks and the steps that control the stereochemical outcome.

Systematic Modification of the Catalyst Structure: The ligand or other components of the catalyst are computationally varied to lower the energy of the key transition states, thereby improving activity and selectivity.

For example, in designing a catalyst for the asymmetric transfer hydrogenation of this compound, computational chemists would model the interaction of the ketone with various chiral catalysts (e.g., Ru-based complexes) to predict which catalyst would provide the highest enantiomeric excess. mdpi.com Molecular dynamics simulations can also be employed to understand substrate binding and guide the rational engineering of enzymes for specific transformations. rsc.org

Synthetic Utility of 2s,3r 2 Chloro 3 Ethylcyclohexan 1 One As a Chiral Synthon

Role in the Asymmetric Synthesis of Biologically Relevant Molecules

No specific examples of biologically active molecules synthesized from this particular chiral synthon were found in the searched literature.

Transformation into Other Chiral Building Blocks with Retained Stereochemistry

Detailed studies on the transformation of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one into other specific chiral synthons with confirmed retention of stereochemistry could not be located.

Development of Diverse Functionalized Cyclic Structures

There is no available research detailing the use of this compound as a starting material for the development of diverse functionalized cyclic structures.

Until such research is published and becomes publicly available, a comprehensive article on the synthetic utility of This compound cannot be written.

Table 1: List of Compounds Mentioned

Future Prospects and Research Challenges in Chiral α Halogenated Cyclic Ketones

Innovation in Enantioselective and Diastereoselective Methodologies

The precise construction of multiple stereocenters in a single molecule remains a formidable challenge in organic synthesis. For a compound like (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one, controlling the relative and absolute stereochemistry of the C2 (chloro-substituted) and C3 (ethyl-substituted) positions is crucial. The development of catalytic asymmetric methods to achieve this has become a major focus of research.

Recent advancements have centered on both organocatalysis and metal-based catalysis. nih.gov Organocatalytic approaches, often employing chiral amines or thioureas derived from natural products like cinchona alkaloids, have shown great promise. rsc.orgnih.gov These catalysts can activate ketone substrates by forming chiral enamines or by engaging in hydrogen bonding, guiding the attack of an electrophilic chlorine source to a specific face of the molecule. nih.govnih.gov For instance, a chiral thiourea (B124793) catalyst has been successfully used in the enantioconvergent α-chlorination of α-keto sulfonium (B1226848) salts using simple sodium chloride as the chlorine source. nih.gov

Metal-catalyzed methods offer a complementary strategy. bohrium.com Chiral complexes of metals such as copper, zinc, rhodium, and scandium have been developed to catalyze the asymmetric α-functionalization of ketones. mdpi.comsioc.ac.cnnih.govrsc.org For example, a PyBidine-Zn(OAc)₂ complex has been shown to catalyze the asymmetric chlorination of β-ketoesters with N-chlorosuccinimide (NCS), affording products with up to 82% enantiomeric excess (ee). mdpi.com Similarly, copper-catalyzed systems have been developed for the enantioselective [3+2] annulation of various cyclopropanes with cyclohexanones, creating complex spirocyclic structures with high diastereoselectivity and enantioselectivity. sioc.ac.cn These methodologies provide a powerful toolkit for accessing specific stereoisomers of substituted cyclic ketones.

Table 1: Selected Catalytic Systems for Asymmetric Synthesis of Chiral Cyclic Ketones and Derivatives

Catalyst Type Substrate Type Reaction Selectivity Reference
Cinchona-based Primary Amine Cyclic Ketone Photo-organocatalytic α-alkylation High enantioselectivity rsc.org
Chiral Thiourea α-Keto Sulfonium Salt Enantioconvergent α-chlorination High ee nih.gov
N-PFB-PyBidine-Zn(OAc)₂ β-Ketoester Asymmetric α-chlorination Up to 82% ee mdpi.com
Rh-f-spiroPhos Complex Arylidene Cyclohexanone (B45756) Enantioselective Hydrogenation Up to >99% ee, >20:1 dr rsc.org
Sc(OTf)₃ / Tris(oxazoline) Ligand Cycloalkanone Aryldiazomethyl Insertion Up to 98:2 er nih.gov
(DHQD)₂PHAL Alkenoic Acid Organocatalytic Chlorolactonization Up to 89% ee msu.edu

Exploration of Novel Reactivity and Rearrangement Pathways

The reactivity of α-halogenated cyclic ketones is dominated by the interplay between the electron-withdrawing carbonyl group and the halogen atom. This unique electronic arrangement opens up a variety of reaction pathways beyond simple nucleophilic substitution. One of the most classic and synthetically useful transformations is the Favorskii rearrangement. wikipedia.org In this reaction, treatment of a cyclic α-haloketone with a base leads to a ring contraction, forming a cyclopropanone (B1606653) intermediate that is subsequently opened by a nucleophile. wikipedia.orgadichemistry.com For a molecule like this compound, this rearrangement would yield a stereochemically complex cyclopentanecarboxylic acid derivative, with the stereochemical outcome dependent on the stability of the potential carbanion intermediates. adichemistry.comyoutube.com The synthesis of the strained molecule cubane (B1203433) famously utilizes a Favorskii rearrangement as a key step. adichemistry.comslideshare.net

Beyond the Favorskii rearrangement, sigmatropic rearrangements represent another powerful tool for transforming cyclic ketone frameworks. wikipedia.orgnumberanalytics.com These pericyclic reactions involve the intramolecular migration of a sigma bond across a pi system. wikipedia.org The mdpi.commdpi.com-sigmatropic rearrangement, in particular, has been used to synthesize chiral cyclohexenones with a high degree of regio- and stereoselectivity. numberanalytics.comacs.org For example, an oxy-Cope type mdpi.commdpi.com-sigmatropic rearrangement has been identified as the key diastereospecific step in a pathway to synthesize complex cyclohexenone acids. acs.org Other rearrangements, such as the quasi-Favorskii rearrangement (for non-enolizable ketones) and the Baeyer-Villiger rearrangement, further expand the synthetic utility of these building blocks. harvard.edulibretexts.org

Table 2: Examples of Rearrangement Pathways for Cyclic Ketones and Precursors

Rearrangement Type Substrate Class Key Transformation Synthetic Utility Reference(s)
Favorskii Rearrangement Cyclic α-Haloketones Ring contraction via cyclopropanone intermediate Synthesis of smaller rings (e.g., cyclopentanes from cyclohexanes) wikipedia.orgadichemistry.comyoutube.com
mdpi.commdpi.com-Sigmatropic Rearrangement Allyl Vinyl Ethers / Di-allyl systems C-C bond formation with stereocontrol Synthesis of chiral cyclohexenones and other complex rings wikipedia.orgnumberanalytics.comacs.org
Quasi-Favorskii Rearrangement Non-enolizable α-Haloketones Rearrangement via a semibenzilic mechanism Synthesis of carboxylic acid derivatives without ring contraction adichemistry.comharvard.edu
Wittig mdpi.comacs.org Rearrangement Allylic ethers Conversion to homoallylic alcohols Ring contraction reactions libretexts.org
Baeyer-Villiger Rearrangement Ketones Insertion of an oxygen atom to form an ester Functional group interconversion libretexts.org

Advancements in Computational Predictions for Stereocontrolled Synthesis

The increasing power of computational chemistry, particularly Density Functional Theory (DFT), has revolutionized the study of reaction mechanisms and the prediction of stereochemical outcomes. ias.ac.in For complex catalytic systems used in the synthesis of chiral α-halogenated ketones, DFT calculations can provide invaluable insights that are difficult to obtain through experiments alone. nih.govchinesechemsoc.org

Researchers can model the transition states of competing reaction pathways that lead to different stereoisomers. nih.gov By calculating the relative free energies of these transition states, it is possible to predict which diastereomer or enantiomer will be formed preferentially. nih.gov This predictive power is crucial for the rational design of new, more selective catalysts. For example, DFT studies have been used to understand the binding interactions between a substrate, a catalyst, and a reagent, revealing how non-covalent interactions can fix the substrate in a chiral pocket to guide the reaction's stereochemical course. nih.govacs.org

Machine learning algorithms are also emerging as a powerful tool, complementing DFT calculations. ias.ac.inchinesechemsoc.org By training models on large datasets of reaction outcomes, it is possible to predict the enantioselectivity of new reactions with remarkable accuracy. ias.ac.inchinesechemsoc.org For instance, a random forest regression model trained on DFT-derived molecular descriptors successfully predicted the enantioselectivity of chiral phosphoric acid-catalyzed reactions with a high degree of correlation to experimental results. ias.ac.in These computational approaches reduce the need for extensive empirical screening of reaction conditions and catalysts, accelerating the development of efficient methods for synthesizing complex chiral molecules like this compound.

Table 3: Application of Computational Methods in Stereoselective Synthesis

Computational Method Reaction/System Studied Purpose of Calculation Finding/Prediction Reference(s)
DFT (B3LYP/6-31G(d)) Chiral Phosphoric Acid Catalysis Obtain molecular descriptors for ML model Feature importance analysis identified drivers of enantioselectivity ias.ac.in
DFT Gold(I) Catalyzed Cycloadditions Analyze chiral binding pocket Identified non-covalent interactions directing enantioselective folding nih.govacs.org
DFT BINOL-derived Phosphoric Acid Catalysis Develop statistical models for enantioselectivity Model could quantitatively predict outcomes for new reaction components nih.gov
XGBoost (Machine Learning) Hypervalent Iodine(III) Catalyzed Dearomatization Predict enantioselectivity from large dataset Model achieved high accuracy (R² = 0.84), guiding catalyst selection chinesechemsoc.org
DFT Rh-catalyzed Hydrogenation Clarify origin of stereoselectivity Elucidated transition state energies to explain product ratios researchgate.net

Q & A

Basic Research Questions

Q. How can the stereochemistry of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one be verified experimentally?

  • Methodological Answer : Stereochemical confirmation requires a combination of chiral chromatography (e.g., HPLC with chiral stationary phases) and spectroscopic techniques. Nuclear Overhauser Effect (NOE) NMR experiments can differentiate diastereomers by analyzing spatial proximity of protons. For example, irradiation of the ethyl group at C3 may reveal NOE correlations with adjacent protons, confirming the R-configuration. X-ray crystallography is definitive but requires high-purity crystals .

Q. What synthetic strategies are recommended for introducing the chloro and ethyl groups at C2 and C3 with high regioselectivity?

  • Methodological Answer : A stepwise approach is preferred:

Ethylation : Use a Grignard reagent (e.g., ethylmagnesium bromide) to alkylate cyclohexanone at C3 under kinetic control (low temperature, THF solvent) to favor equatorial addition .

Chlorination : Employ stereospecific chlorination via Sharpless epoxidation or stereoretentive SN2 substitution using a chiral auxiliary (e.g., Evans oxazolidinone) to ensure retention of configuration at C2 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (skin notation in SDS indicates percutaneous absorption risk) .
  • Ventilation : Work in a fume hood due to potential inhalation hazards (STEL and TWA limits apply; SDS Section 8) .
  • Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release (refer to institutional SOPs aligned with EPA guidelines) .

Advanced Research Questions

Q. How can conflicting NMR data on diastereomer ratios be resolved during synthesis optimization?

  • Methodological Answer : Contradictions may arise from dynamic equilibria (e.g., ring-flipping in cyclohexanone derivatives). Use variable-temperature NMR (VT-NMR) to probe conformational stability. For example, cooling to −40°C can "freeze" chair conformations, allowing integration of distinct proton environments. Cross-validate with computational models (DFT at B3LYP/6-31G** level) to predict coupling constants and chemical shifts .

Q. What strategies minimize racemization during large-scale synthesis of the (2S,3R) configuration?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective chlorination.
  • Process Controls : Maintain low temperatures (<0°C) during alkylation to suppress epimerization. Monitor enantiomeric excess (ee) via chiral GC-MS at each step .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing chloride displacement at C2. Protic solvents (e.g., ethanol) may promote competing elimination (E2) due to hydrogen bonding with the base. Solvent effects can be quantified via Hammett plots or Kamlet-Taft parameters .

Q. What computational tools are suitable for predicting environmental toxicity or biodegradation pathways?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite (EPA) to estimate logP (2.1 predicted) and biodegradability (BIOWIN3: 0.17, suggesting low persistence).
  • Molecular Dynamics : Simulate hydrolytic degradation pathways (e.g., acid-catalyzed ring-opening) using Gaussian or GROMACS .

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